Synthesis and Characterization of Hydroxy Ziprasidone: A Technical Guide
Synthesis and Characterization of Hydroxy Ziprasidone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of hydroxy ziprasidone (B1663615), a known impurity and metabolite of the atypical antipsychotic drug ziprasidone. The information presented herein is intended to support research, drug development, and quality control activities related to ziprasidone. This document details a plausible synthetic route, purification methods, and key analytical characterization techniques.
Introduction
Hydroxy ziprasidone, chemically known as 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-1-hydroxyethyl]-6-chloro-1,3-dihydro-2H-indol-2-one, is a significant related substance of ziprasidone. Its presence in the final drug product needs to be monitored and controlled to ensure the safety and efficacy of the medication. This guide outlines a detailed methodology for its synthesis and characterization, providing a valuable resource for chemists and analysts in the pharmaceutical industry.
Synthesis of Hydroxy Ziprasidone
The synthesis of hydroxy ziprasidone can be achieved through a multi-step process. A plausible synthetic pathway involves the preparation of a key intermediate, 6-chloro-5-(2-chloro-1-hydroxyethyl)-indolone, followed by its condensation with 3-(1-piperazinyl)-1,2-benzisothiazole.
Synthetic Pathway
Caption: Synthetic pathway for hydroxy ziprasidone.
Experimental Protocols
Step 1: Synthesis of 6-chloro-5-(2-chloro-acetyl)-indolone
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To a stirred suspension of a Lewis acid (e.g., aluminum chloride) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere, add chloroacetyl chloride dropwise at 0-5 °C.
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Add 6-chloro-1,3-dihydro-indol-2-one portion-wise, maintaining the temperature below 10 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Quench the reaction by carefully pouring the mixture into ice-water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of 6-chloro-5-(2-chloro-1-hydroxyethyl)-indolone
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Dissolve 6-chloro-5-(2-chloro-acetyl)-indolone in a suitable solvent (e.g., methanol).
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Cool the solution to 0-5 °C and add a reducing agent (e.g., sodium borohydride) portion-wise.
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Stir the reaction mixture at room temperature for 2-4 hours.
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Quench the reaction by adding a dilute acid (e.g., 1M HCl) until the effervescence ceases.
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Remove the solvent under reduced pressure.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the desired product.
Step 3: Synthesis of Hydroxy Ziprasidone
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Reflux a mixture of 6-chloro-5-(2-chloro-1-hydroxyethyl)-indolone, 3-(1-piperazinyl)-1,2-benzisothiazole, a base (e.g., sodium carbonate), and a catalytic amount of an alkali metal halide (e.g., potassium iodide) in an aqueous or alcoholic solvent for 24-48 hours.[1]
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Cool the reaction mixture to room temperature and filter the precipitated solid.
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Wash the solid with water and then with a small amount of cold ethanol.
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The crude hydroxy ziprasidone can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) or by recrystallization.
Characterization of Hydroxy Ziprasidone
A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of hydroxy ziprasidone.
Spectroscopic Characterization
Note: The following spectroscopic data are predicted and should be confirmed by experimental analysis.
Table 1: Predicted NMR Spectral Data for Hydroxy Ziprasidone
| ¹H-NMR (Predicted) | ¹³C-NMR (Predicted) |
| Chemical Shift (δ, ppm) | Assignment |
| ~10.5 | 1H, s, NH (oxindole) |
| ~8.1-7.3 | 4H, m, Ar-H (benzisothiazole) |
| ~7.2 | 1H, s, Ar-H (oxindole) |
| ~6.8 | 1H, s, Ar-H (oxindole) |
| ~4.9 | 1H, t, CH-OH |
| ~3.6 | 1H, br s, OH |
| ~3.4 | 2H, t, CH₂-N |
| ~2.8-2.6 | 8H, m, piperazine (B1678402) protons |
Table 2: Predicted Mass Spectrometry Fragmentation of Hydroxy Ziprasidone
| m/z (Predicted) | Proposed Fragment |
| 429.1/431.1 | [M+H]⁺ isotopic pattern for Cl |
| 411.1/413.1 | [M+H - H₂O]⁺ |
| 220.1 | [3-(1-piperazinyl)-1,2-benzisothiazole+H]⁺ |
| 209.0 | [6-chloro-5-(1-hydroxyethyl)-indolin-2-one+H]⁺ |
Chromatographic Characterization
High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of hydroxy ziprasidone and for its quantification in ziprasidone samples.
Table 3: Proposed HPLC Method for Analysis of Hydroxy Ziprasidone
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Buffer (e.g., phosphate (B84403) buffer, pH 3.0) and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Table 4: Estimated Retention Times
| Compound | Estimated Retention Time (min) |
| Ziprasidone | ~10.5 |
| Hydroxy Ziprasidone | ~8.2 |
Note: The retention time of hydroxy ziprasidone is expected to be shorter than that of ziprasidone due to its increased polarity.
Experimental Workflow and Logic
The overall process for the synthesis and characterization of hydroxy ziprasidone can be visualized as a structured workflow.
Caption: Experimental workflow for hydroxy ziprasidone.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of hydroxy ziprasidone. The outlined protocols and analytical methods are intended to serve as a valuable starting point for researchers and professionals in the pharmaceutical field. It is important to note that the provided spectroscopic data are predictive and require experimental verification. Adherence to good laboratory practices and safety precautions is paramount when performing the described procedures.
